BenchChemオンラインストアへようこそ!

(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid

Biocatalysis Chiral amine synthesis Sacubitril intermediate

(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid (CAS 1039307-95-3) is a chiral γ-amino acid derivative bearing a biphenyl side chain and two defined stereocenters (2R,4S). It is the free-base form of Sacubitril Amino Acid Impurity (Impurity 11; HCl salt CAS 1038924-71-8) and serves as the penultimate intermediate in the synthesis of the neprilysin inhibitor prodrug sacubitril, the active moiety in Entresto® (LCZ696).

Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
CAS No. 1039307-95-3
Cat. No. B3204607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid
CAS1039307-95-3
Molecular FormulaC18H21NO2
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCC(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)N)C(=O)O
InChIInChI=1S/C18H21NO2/c1-13(18(20)21)11-17(19)12-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h2-10,13,17H,11-12,19H2,1H3,(H,20,21)/t13-,17+/m1/s1
InChIKeyWQQLDAFJPWYZCC-DYVFJYSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-amino-2-methylpentanoic acid (CAS 1039307-95-3): Chiral Sacubitril Intermediate and Impurity Reference Standard for Procurement


(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid (CAS 1039307-95-3) is a chiral γ-amino acid derivative bearing a biphenyl side chain and two defined stereocenters (2R,4S). It is the free-base form of Sacubitril Amino Acid Impurity (Impurity 11; HCl salt CAS 1038924-71-8) and serves as the penultimate intermediate in the synthesis of the neprilysin inhibitor prodrug sacubitril, the active moiety in Entresto® (LCZ696) [1]. The compound is supplied as a reference standard for analytical method development, method validation (AMV), and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) and commercial sacubitril production [2]. Its procurement value derives from its dual role as a stereochemically defined synthetic building block and a regulatory-grade impurity marker.

Why Generic (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-amino-2-methylpentanoic acid Cannot Be Replaced by Other Sacubitril Intermediates or Stereoisomers


The (2R,4S) absolute configuration is non-negotiable for downstream synthetic fidelity: the succinylation of this amino acid intermediate with succinic anhydride installs the N-(3-carboxypropionyl) side chain while preserving the (2R,4S) stereochemistry required in the final sacubitril API [1]. Any other stereoisomer—(2S,4R), (2R,4R), or (2S,4S)—would propagate incorrect chirality into the drug substance, generating a diastereomeric impurity that must be controlled to ≤0.1% per ICH Q3A guidelines. Conventional hydrogenation-based routes produce diastereomeric mixtures with only ~80:20 selectivity, necessitating rigorous purification or enzymatic alternatives [2]. Furthermore, the free amino acid is the direct substrate for acylation; using a pre-protected or esterified analog (e.g., ethyl ester or N-Boc derivative) introduces additional deprotection steps, increasing cost and impurity burden. Substitution without stereochemical and functional-group fidelity therefore compromises both regulatory compliance and process efficiency.

Quantitative Differentiation Evidence for (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-amino-2-methylpentanoic acid Against Closest Analogs and Stereoisomers


Engineered ω-Transaminase CDX-043 Delivers >99.9:0.1 Diastereomeric Ratio vs. Parent Enzyme's Preference for Undesired Diastereoisomer

In a directed evolution campaign, the starting ω-transaminase exhibited only trace activity and a preference for the undesired diastereoisomer. After 11 rounds of enzyme evolution, variant CDX-043 achieved 90% conversion at 75 g/L substrate loading with 1% (w/w) enzyme in 24 h, entirely in aqueous buffer without organic co-solvent. The diastereomeric purity of the (2R,4S)-product reached >99.9:0.1 d.r., representing a selectivity inversion and a >999:1 ratio in favor of the target stereoisomer [1]. This contrasts sharply with conventional palladium-catalyzed hydrogenation routes, which yield an approximately 80:20 diastereomeric mixture that requires additional recrystallization to reach >95:5 purity [2].

Biocatalysis Chiral amine synthesis Sacubitril intermediate

Stability-Indicating Chiral HPLC Method Separates Five Sacubitril Stereoisomers and Degradation Products with LOD 0.030–0.048 μg/mL

A validated stability-indicating reversed-phase HPLC method using a Chiralcel OJ-RH column (150 × 4.6 mm, 5 μm) at 45 °C separated sacubitril, valsartan, and five impurities—including enantiomers, diastereomers, and degradation products—within a single 45-minute gradient run [1]. The method achieved baseline resolution of the (2R,4S)-amino acid impurity from all other stereoisomers. The limit of detection (LOD) ranged from 0.030 to 0.048 μg/mL, and the limit of quantification (LOQ) ranged from 0.100 to 0.160 μg/mL across the five impurities. Inter- and intra-day precision (%RSD) was <5.2%, and recovery of the five impurities was 93–105%, with linearity r² ≥0.999 [1]. In a separate QbD-optimized method, 11 sacubitril-related impurities were resolved on a phenyl-hexyl column with LOQ of 0.05% relative to 0.8 mg/mL sample concentration [2].

Chiral HPLC Impurity profiling Pharmaceutical analysis

Enzymatic Process Robustness: CDX-043 Tolerates 65 °C and 2 M Isopropylamine vs. Chemical Routes Requiring Milder Conditions

The engineered CDX-043 transaminase variant demonstrated process robustness far exceeding typical biocatalysts. It tolerated reaction temperatures up to 65 °C and isopropylamine (amine donor) concentrations of at least 2 M, with sustained activity over reaction times of at least 5 days [1]. This robustness enables operation at high substrate loadings (75 g/L) with low enzyme loading (1% w/w) without organic co-solvent. In contrast, the chemical hydrogenation route described in patent CN109400504A operates at 40–50 °C under 0.5 MPa H₂ pressure and requires subsequent recrystallization from THF/n-heptane to upgrade diastereomeric purity from ~80:20 to >95:5 [2]. The enzymatic process therefore consolidates reaction and chiral resolution into a single step under aqueous conditions.

Process robustness Biocatalysis Industrial scale-up

Regulatory-Grade Reference Standard: Traceability to USP/EP Pharmacopeial Standards for ANDA Filing and QC Release

Commercially supplied (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid (free base) and its hydrochloride salt are provided with comprehensive characterization data—including ¹H NMR, ¹³C NMR, IR, mass spectrometry, and HPLC purity chromatograms—compliant with regulatory guidelines [1]. Suppliers such as SynZeal and Daicel Pharma Standards issue Certificates of Analysis (CoA) from cGMP-compliant analytical facilities and offer further traceability against USP or EP pharmacopeial standards upon feasibility assessment [1] . The free base (CAS 1039307-95-3) and HCl salt (CAS 1038924-71-8) are both listed, with molecular formula C₁₈H₂₁NO₂ (MW 283.4 g/mol) and C₁₈H₂₂ClNO₂ (MW 319.8 g/mol), respectively [2]. Commercial purity specifications from multiple vendors range from ≥95% to ≥98% as determined by HPLC, with batch-specific CoA data available .

Reference standard ANDA Pharmacopeial traceability Quality control

Procurement-Driven Application Scenarios for (2R,4S)-5-([1,1'-Biphenyl]-4-yl)-4-amino-2-methylpentanoic acid (CAS 1039307-95-3)


ANDA Filing: Use as a Reference Standard for Sacubitril Impurity Profiling in Finished Dosage Forms

Generic pharmaceutical manufacturers filing ANDAs for sacubitril/valsartan tablets require a qualified reference standard of the (2R,4S)-amino acid impurity (Sacubitril Impurity 11) to demonstrate adequate chromatographic resolution of all known and unknown impurities. The compound is used at concentrations corresponding to the ICH Q3A identification threshold (≤0.1%) in stability-indicating methods. Validated HPLC methods achieve LOQ values of 0.100–0.160 μg/mL, enabling reliable quantification at levels well below the reporting threshold [1]. The availability of cGMP-compliant CoA with full spectroscopic characterization and optional USP/EP traceability [2] streamlines the regulatory submission package.

Kilogram-Scale Enzymatic Synthesis of Sacubitril Intermediate Using Engineered ω-Transaminase CDX-043

Contract manufacturing organizations (CMOs) and API manufacturers seeking a cost-competitive, environmentally sustainable route to sacubitril can procure the (2R,4S)-amino acid as the direct product of the CDX-043-catalyzed transamination. The process operates at 75 g/L substrate loading with 1% (w/w) enzyme, achieving 90% conversion in 24 h at up to 65 °C in purely aqueous conditions without organic co-solvent [3]. The >99.9:0.1 d.r. eliminates the need for diastereomer separation, reducing solvent consumption and yield losses associated with chemical hydrogenation routes that produce ~80:20 mixtures [4]. This scenario is particularly relevant for procurement of the engineered enzyme together with the ketone substrate to establish an integrated biocatalytic manufacturing workflow.

Forced Degradation Studies: Identification and Quantitation of Sacubitril Degradation Products

Stability testing laboratories conducting forced degradation studies on sacubitril drug substance or drug product use the (2R,4S)-amino acid impurity as a marker for hydrolytic degradation pathways. Under base degradation conditions (0.1 N NaOH/40 °C/1 h), impurity 5 (m/z 265.35) is formed alongside impurity 1 (m/z 383.44) under acid conditions (1 N HCl/60 °C/2 h); both are confirmed by LC-MS [1]. The compound serves as a retention time marker and system suitability standard within the validated stability-indicating HPLC method, which achieves baseline resolution of all five specified impurities on a Chiralcel OJ-RH column [1].

Pharmacopeial Monograph Development: Establishment of a Reference Standard for Sacubitril Amino Acid Impurity

National pharmacopeial agencies and reference standard manufacturers developing or updating sacubitril monographs require a highly characterized batch of the (2R,4S)-amino acid for collaborative study and value assignment. The compound's identity is confirmed by ¹H and ¹³C NMR, IR, and high-resolution mass spectrometry, while purity is established by HPLC with UV detection at 254 nm [2]. The free base (CAS 1039307-95-3) and hydrochloride salt (CAS 1038924-71-8) forms are both available, allowing selection based on solubility and handling requirements. Batch-specific CoA data support the establishment of acceptance criteria for appearance, identity, assay, and related substances.

Quote Request

Request a Quote for (2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-aMino-2-Methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.